N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide
Description
N-[4-(2-Chloroacetamido)-2,5-diethoxyphenyl]benzamide is a benzamide derivative characterized by a 2,5-diethoxy-substituted phenyl ring, a chloroacetamido functional group at the para position, and a terminal benzamide moiety. Notably, a closely related compound, N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide (differing only in methoxy vs. ethoxy groups), was previously marketed but has since been discontinued, suggesting possible instability or niche applications .
Properties
IUPAC Name |
N-[4-[(2-chloroacetyl)amino]-2,5-diethoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-3-25-16-11-15(22-19(24)13-8-6-5-7-9-13)17(26-4-2)10-14(16)21-18(23)12-20/h5-11H,3-4,12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWNMUZWBARGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CCl)OCC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide typically involves the following steps:
Formation of the Chloroacetamido Intermediate: The initial step involves the reaction of 2,5-diethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the chloroacetamido intermediate.
Coupling with Benzoyl Chloride: The chloroacetamido intermediate is then reacted with benzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy groups and the amide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities between N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide and selected analogs:
Functional and Reactivity Differences
- Electrophilicity: The chloroacetamido group in the target compound is more electrophilic than the methanesulfonamide group in sulfentrazone () or the trifluoromethylphenoxy group in diflufenican, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
- Stability : Ethoxy groups are more hydrolytically stable than ethoxymethoxy (as in etobenzanid) but less stable than fully fluorinated groups (e.g., in sulfentrazone) .
Application-Based Comparison
- Enzyme Inhibition : Unlike Batimastat (), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, the target compound’s chloroacetamido group may enable selective inhibition of cysteine proteases or ADAM family enzymes via covalent binding .
- Herbicidal Activity : Compared to etobenzanid and diflufenican (), the target compound lacks halogenation on the benzamide ring, which is critical for herbicidal activity in commercial agrochemicals. Its diethoxy groups may instead favor antifungal or plant growth regulation applications.
Research Findings and Hypotheses
Biological Activity
N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide, a compound with significant potential in biomedical research, has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H21ClN2O4, with a molecular weight of 376.83 g/mol. The compound features a benzamide core substituted with a 2-chloroacetamido group and two ethoxy groups at the 2 and 5 positions of the phenyl ring.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to selectively inhibit certain enzymes involved in disease progression, including carbonic anhydrases and histone deacetylases (HDACs) . Such inhibition can disrupt cellular processes associated with cancer and other diseases.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells .
Table 1: Summary of Biological Assays
Case Studies
- Anticancer Efficacy in HepG2 Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of HepG2 cells with an IC50 value of 1.30 µM. This effect was attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression .
- Selectivity for HDAC Inhibition : The compound was evaluated for its selectivity towards various HDAC isoforms, showing a potent inhibitory effect on HDAC3 with an IC50 value of 95.48 nM. This selectivity suggests potential applications in cancer therapy where HDAC inhibition is beneficial .
Potential Therapeutic Applications
Given its biological activity profile, this compound holds promise for therapeutic applications in:
- Cancer Treatment : Its ability to inhibit tumor growth and induce apoptosis positions it as a candidate for further development as an anticancer agent.
- Metabolic Disorders : The compound's interaction with enzymes like carbonic anhydrases suggests potential applications in treating conditions related to metabolic dysregulation .
Q & A
Q. What experimental controls are critical when assessing the compound’s thermal stability for material science applications?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min). Compare decomposition temperatures (T > 200°C) with differential scanning calorimetry (DSC) data to confirm phase transitions. Use inert atmospheres to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
